![molecular formula C16H18N2O5 B240892 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide](/img/structure/B240892.png)
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide, also known as TMB-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. TMB-3 is a derivative of the natural compound harmine, which is found in several plant species, including Peganum harmala and Banisteriopsis caapi. The synthesis of TMB-3 involves the modification of harmine through the addition of a pyridine ring and a benzamide group.
Mechanism of Action
The exact mechanism of action of 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide is not fully understood. However, it is thought to interact with several cellular pathways, including the serotonin and dopamine systems in the brain, as well as the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter systems in the brain, and the inhibition of viral replication. However, the specific effects of 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide can vary depending on the specific cell type and experimental conditions used.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide in lab experiments is its potential therapeutic properties in several areas of scientific research. Additionally, 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide is a relatively stable compound that can be synthesized in relatively large quantities. However, one limitation of using 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide in lab experiments is that its specific effects can vary depending on the specific cell type and experimental conditions used.
Future Directions
There are several future directions for the research on 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide. One area of research is the further elucidation of its mechanism of action, particularly in the context of its potential therapeutic properties. Additionally, further research is needed to determine the specific conditions under which 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide is most effective, particularly in the context of cancer and infectious disease research. Finally, the potential use of 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide in clinical settings should be explored further, particularly in the context of its potential as an antidepressant or antiviral therapy.
Scientific Research Applications
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has shown potential in several areas of scientific research, including neuropharmacology, cancer research, and infectious disease research. In neuropharmacology, 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has been shown to have antidepressant and anxiolytic properties, potentially through its interaction with the serotonin and dopamine systems in the brain. In cancer research, 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer and leukemia cells. In infectious disease research, 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has been shown to have antiviral properties against several viruses, including HIV and herpes simplex virus.
properties
Product Name |
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide |
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Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H18N2O5/c1-20-12-7-10(8-13(21-2)15(12)23-4)16(19)18-11-5-6-14(22-3)17-9-11/h5-9H,1-4H3,(H,18,19) |
InChI Key |
LEGMHUCBFXAVLY-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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